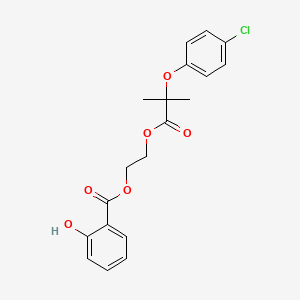

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester

Description

This compound is a salicylic acid derivative esterified with a complex side chain containing a p-chlorophenoxy group and a 2,2-dimethylacetoxyethyl moiety.

Properties

CAS No. |

52161-14-5 |

|---|---|

Molecular Formula |

C19H19ClO6 |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C19H19ClO6/c1-19(2,26-14-9-7-13(20)8-10-14)18(23)25-12-11-24-17(22)15-5-3-4-6-16(15)21/h3-10,21H,11-12H2,1-2H3 |

InChI Key |

YPUXVLYCFMEAMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCOC(=O)C1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- IUPAC Name: 2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl ester of salicylic acid

- Molecular Formula: C15H11ClO_5 (for closely related p-chlorophenoxyacetate derivatives)

- CAS Number: 2225-15-2 (related p-chlorophenoxyacetate esters)

The compound consists of a salicylic acid core where the phenolic hydroxyl group is esterified with a 2-(p-chlorophenoxy)-2,2-dimethylacetoxy ethyl moiety.

Preparation Methods

Detailed Preparation from Patent Literature

Synthesis of p-Chlorophenoxyacetyl Intermediates

A representative method for preparing the p-chlorophenoxyacetyl moiety involves:

- Reacting o-chloroacetophenone with p-chlorophenol in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

- Using copper powder as a catalyst under nitrogen atmosphere.

- Heating and stirring the mixture at 125–130°C for approximately 10 hours.

- Extracting the product (1-(2-(4-chlorophenoxy)phenyl)ethyl ketone) with ethyl acetate and sherwood oil without requiring further purification.

This intermediate is then subjected to further transformations to introduce the dimethylacetoxy ethyl group and to form the ester linkage with salicylic acid.

Conversion to Salicylic Acid Ester Derivative

- The intermediate ketone is refluxed with sublimed sulfur powder and morpholine quinoline for 5 hours.

- The reaction mixture is cooled and then treated with a mixture of concentrated hydrochloric acid and glacial acetic acid, refluxed for 18 hours.

- The mixture is concentrated under vacuum to about 60% volume, then poured into water to precipitate the crude product.

- The crude solid is purified by dissolution in ethyl acetate/acetic acid, washing with water and sodium bicarbonate solution, drying, and recrystallization.

- Final purification involves dissolving the solid in 3N sodium hydroxide, removing impurities by extraction, acidifying to precipitate the product, and boiling with a mixture of sherwood oil and toluene.

- The final product is obtained as a tawny solid with high purity (431 g yield reported from 500 g starting o-chloroacetophenone).

Transesterification Method (From US Patent US6410777B1)

An alternative preparation involves:

- Reacting an aromatic ester derivative (such as an alkyl or aryl ester of p-chlorophenoxyacetic acid) with salicylic acid or its derivatives.

- Using transesterification catalysts such as alkali metal compounds, alkaline earth metal compounds, or group 3 and group 12 element compounds.

- Conducting the reaction at 100–300°C, preferably 140–260°C, under nitrogen atmosphere or reduced pressure (up to 100 torr).

- Controlling chlorine content below 100 ppm (ideally 10–0.1 ppm) to avoid catalyst poisoning.

- The reaction yields a mixture of salicylic acid ester derivatives, which can be separated by distillation or recrystallization.

This method allows for the preparation of the target salicylic acid ester derivative with controlled substitution patterns and high purity.

Reaction Conditions and Catalysts

Analytical and Purity Considerations

- Chlorine content in reagents and products must be controlled below 100 ppm to prevent catalyst deactivation during transesterification.

- The final product purity is confirmed by recrystallization and solvent extraction steps.

- Impurities such as aromatic monohydroxy compounds are kept below 3% by weight, preferably below 1%.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Copper-catalyzed coupling and acid hydrolysis | o-chloroacetophenone, p-chlorophenol, NaOH, sulfur, morpholine quinoline | Multi-step synthesis | 125–130°C, reflux in acid, nitrogen atmosphere | High purity product, scalable | Multi-step, requires careful control |

| Transesterification with catalysts | Aromatic ester derivative, salicylic acid | Transesterification | 100–300°C, nitrogen atmosphere, catalyst (alkali metal compounds) | One-pot reaction, catalyst control | Requires catalyst purity, complex separation |

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on plant growth and development.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester involves its interaction with specific molecular targets. In plants, it may act as an auxin analog, influencing growth and development pathways. In medical applications, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Clofibrate (Ethyl 2-(p-Chlorophenoxy)-2-Methylpropionate)

- Molecular Formula : C₁₂H₁₅ClO₃ .

- Key Features: Contains a p-chlorophenoxy group linked to a methylpropionate ethyl ester. Lacks the salicylic acid backbone and dimethylacetoxyethyl group.

- Pharmacological Use : Hypolipidemic agent (reduces serum triglycerides and cholesterol) .

- Structural Comparison: Both compounds share the p-chlorophenoxy moiety, but the target compound replaces Clofibrate’s methylpropionate with a salicylic acid ester. This difference may enhance anti-inflammatory activity while reducing lipid-modulating effects.

Meclofenoxate (Centrophenoxine)

- Molecular Formula: C₁₂H₁₆ClNO₃ (free base) .

- Key Features: Comprises a p-chlorophenoxyacetic acid esterified with dimethylaminoethanol. Contains a tertiary amine group absent in the target compound.

- Pharmacological Use: Nootropic agent (improves cognitive function and cerebral metabolism) .

- Structural Comparison: Both share the p-chlorophenoxyacetate backbone. However, the target compound substitutes Meclofenoxate’s dimethylaminoethyl group with a dimethylacetoxyethyl chain.

2-Ethylhexyl Salicylate (Octisalate)

- Molecular Formula : C₁₅H₂₂O₃ .

- Key Features :

- Simple ester of salicylic acid with a branched alkyl chain (2-ethylhexyl).

- Lacks halogenated or aromatic substituents.

- Pharmacological Use : UV filter in sunscreens (absorbs UVB radiation) .

- Structural Comparison: The target compound’s p-chlorophenoxy and dimethylacetoxyethyl groups introduce greater steric bulk and electron-withdrawing effects compared to Octisalate’s nonpolar alkyl chain. This could enhance binding to biological targets (e.g., cyclooxygenase enzymes) but reduce UV absorption capacity.

Comparative Data Table

*Estimated based on structural analogy.

Research Findings and Implications

- Lipophilicity and Bioavailability: The dimethylacetoxyethyl group in the target compound likely enhances lipophilicity compared to Clofibrate and Meclofenoxate, favoring transdermal absorption or sustained release .

- Metabolic Stability: The absence of a tertiary amine (unlike Meclofenoxate) may reduce susceptibility to enzymatic hydrolysis, prolonging half-life .

- Therapeutic Potential: The combination of salicylic acid and p-chlorophenoxy groups suggests dual anti-inflammatory and antimicrobial activity, distinct from the hypolipidemic or nootropic effects of analogs .

Biological Activity

Salicylic acid (SA) and its derivatives have garnered significant attention in the field of pharmacology due to their diverse biological activities. The compound in focus, salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester , is a complex ester that exhibits various therapeutic properties. This article will delve into its biological activity, emphasizing anti-inflammatory effects, potential applications in cancer therapy, and mechanisms of action supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester

- Molecular Formula : C15H15ClO5

- Molecular Weight : 308.73 g/mol

1. Anti-inflammatory Effects

Salicylic acid is well-known for its ability to modulate cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By inhibiting these enzymes, SA reduces the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.

Research has shown that salicylic acid derivatives can significantly inhibit NF-κB expression, a key transcription factor involved in inflammatory responses. This inhibition occurs through the blockade of IκB dissociation from NF-κB, thus mitigating inflammation .

2. Anticancer Properties

Recent studies have highlighted the potential of salicylic acid derivatives as anticancer agents. For instance, a study on salicylic acid phenylethyl ester (SAPE), a related compound, demonstrated its efficacy in reducing cell viability in breast cancer cell lines (MCF-7). The compound induced apoptosis and cell cycle arrest at the G1/G0 and S phases, accompanied by increased reactive oxygen species (ROS) production .

The anti-cancer activity was further supported by findings that SAPE exhibited low cytotoxicity against human lymphocytes while effectively reducing pro-inflammatory cytokines like IL-6 and TNF-α in treated groups .

Case Study 1: Hypertrophic Scars Treatment

A pilot study investigated the efficacy of topical salicylic acid (2%) combined with hydrogel in treating hypertrophic scars. Results indicated significant symptomatic relief from tenderness and pain within days. Moreover, notable decreases in scar width and height were observed over a 60-day period in areas treated with the combination therapy compared to hydrogel alone .

| Parameter | Salicylic Acid + Hydrogel | Hydrogel Only | Control Area |

|---|---|---|---|

| Symptomatic Relief | Significant | Minimal | None |

| Scar Width Reduction | Notable | Small | No Change |

| Scar Height Reduction | Complete Flattening | Minor | No Change |

| Erythema Decrease | Significant | None | None |

Case Study 2: Post-Surgical Scarring

Another case involved a 65-year-old woman with an elevated scar post-heart surgery. After applying salicylic acid with hydrogel for two weeks, she reported complete abatement of symptoms and a marked decrease in scar erythema .

Research Findings

Research has consistently demonstrated the multifaceted roles of salicylic acid in various biological processes:

- Plant Defense Mechanism : Salicylic acid plays a crucial role in plant immunity by activating defense pathways against pathogens such as Xanthomonas campestris pv. campestris, enhancing virulence responses .

- Cytotoxicity Studies : In vitro studies showed that salicylic acid derivatives exhibited low toxicity profiles while maintaining significant bioactivity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.